Lipophilicity Control: XLogP3 Comparison Against a 1-Isobutyl Analog
The target compound 922054-43-1 shows a lower predicted lipophilicity (XLogP3 = 2.7) compared to the closely related 1-isobutyl analog 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (XLogP3 = 3.5), which represents a difference of 0.8 log units [1]. This reduction in XLogP3 is critical, as it falls within the optimal range for oral drug-like space (typically XLogP < 5), whereas the analog begins to approach the upper limit of acceptable lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, XLogP3 = 3.5 |
| Quantified Difference | 0.8 log units lower for target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem data) |
Why This Matters
Lower lipophilicity for 922054-43-1 suggests improved aqueous solubility and a reduced risk of off-target binding compared to a more lipophilic analog, a key differentiator for assay performance and lead optimization.
- [1] PubChem. (2024). Compound Summary for CID 18571265, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. View Source
